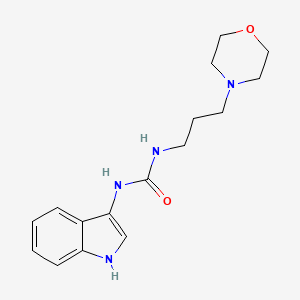
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea, also known as AG490, is a potent inhibitor of Janus Kinase 2 (JAK2) and has been widely used in scientific research. JAK2 is a member of the JAK family of non-receptor tyrosine kinases that play essential roles in cytokine signaling pathways. AG490 has been shown to have a significant impact on JAK2 signaling, making it a valuable tool for studying the mechanisms of cytokine signaling and their involvement in various physiological and pathological processes.
Mecanismo De Acción
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea inhibits JAK2 by binding to the kinase domain and preventing its activation. This leads to the inhibition of downstream signaling pathways, including the STAT (signal transducer and activator of transcription) pathway, which is essential for cytokine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. This compound has also been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a potent and selective inhibitor of JAK2, making it a valuable tool for studying the mechanisms of cytokine signaling. However, this compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR), which can complicate data interpretation. Additionally, the use of this compound in vivo can be limited by its poor solubility and bioavailability.
Direcciones Futuras
Future research on 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea could focus on the development of more potent and selective JAK2 inhibitors with improved pharmacokinetic properties. Additionally, the use of this compound in combination with other targeted therapies could be explored as a potential treatment for various diseases, including cancer and autoimmune disorders.
Métodos De Síntesis
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea can be synthesized using a variety of methods, including the reaction of 1-(1H-indol-3-yl)urea with 3-bromopropylamine hydrobromide in the presence of potassium carbonate. The resulting product is then treated with morpholine to generate this compound. Another synthesis method involves the reaction of 1-(1H-indol-3-yl)urea with 3-chloropropylamine hydrochloride in the presence of sodium carbonate, followed by treatment with morpholine.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea has been extensively used in scientific research to explore the role of JAK2 in various physiological and pathological processes. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by blocking JAK2 signaling. Additionally, this compound has been used to investigate the role of JAK2 in the immune response, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-16(17-6-3-7-20-8-10-22-11-9-20)19-15-12-18-14-5-2-1-4-13(14)15/h1-2,4-5,12,18H,3,6-11H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVTDPKBRXNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)
![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)

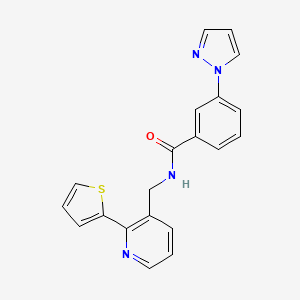
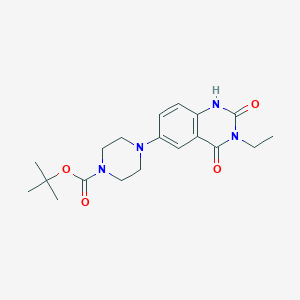
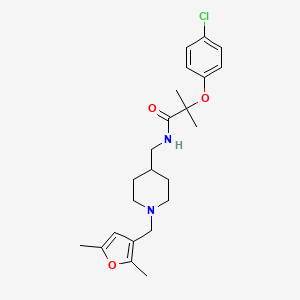
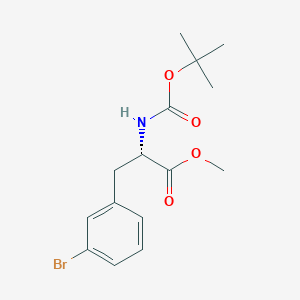

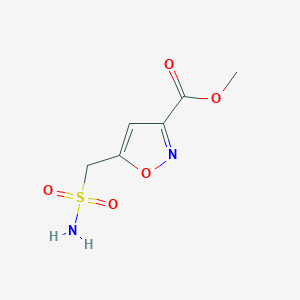
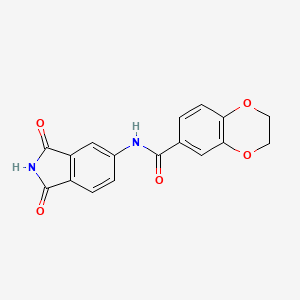
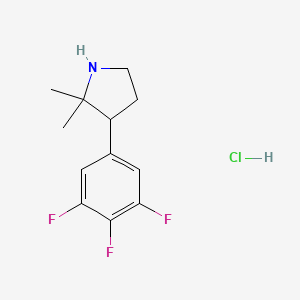
![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)
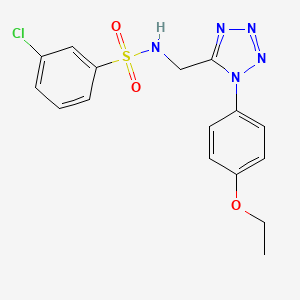
![2-methyl-5-phenethyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2475058.png)